molecular formula C10H7BrO3 B13686535 6-Bromo-7-methoxy-2H-chromen-2-one

6-Bromo-7-methoxy-2H-chromen-2-one

Cat. No.: B13686535
M. Wt: 255.06 g/mol
InChI Key: JUQWLDVJWGCWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methoxy-2H-chromen-2-one is a brominated coumarin derivative featuring a methoxy group at position 7 and a bromine atom at position 6 on the aromatic ring. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The bromine substituent enhances lipophilicity and may improve binding to biological targets, while the methoxy group contributes to electronic effects and steric interactions .

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

6-bromo-7-methoxychromen-2-one

InChI

InChI=1S/C10H7BrO3/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5H,1H3

InChI Key

JUQWLDVJWGCWHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-2H-chromen-2-one typically involves the bromination of 7-methoxy-2H-chromen-2-one. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For example, 7-methoxy-2H-chromen-2-one can be synthesized by reacting 4-methoxyphenol with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives and other reduced forms.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the metabolism of fatty acids and reducing inflammation . The bromine and methoxy groups enhance its binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Table 1: Melting Points and Elemental Analysis of Selected Coumarins

Compound Substituents m.p. (°C) %C (Calc/Found) %H (Calc/Found) %N (Calc/Found)
6-Bromo-7-methoxy-2H-chromen-2-one 6-Br, 7-OMe N/A N/A N/A N/A
Compound 7 6-Br, 7-OH, 4-Me, benzyl 218–219 55.40/55.43 4.13/4.15 3.59/3.55
Compound 8 7-OH, 3-OH-4-OMe, 4-Me 188–189 66.05/66.09 5.23/5.19 4.28/4.31
6-Chloro-7-hydroxy-3,4-dimethyl 6-Cl, 7-OH, 3-Me, 4-Me N/A N/A N/A N/A
  • Key Observations :
    • Bromine and methoxy groups increase molecular weight and melting points compared to hydroxyl or methyl substituents. For example, Compound 7 (with Br) has a higher m.p. (218–219°C) than Compound 8 (188–189°C) .
    • Halogens (Br, Cl) reduce carbon content in elemental analysis due to their high atomic mass .

Spectral Data Comparison

Table 2: IR and NMR Spectral Features

Compound IR (υ, cm⁻¹) 1H-NMR (δ, ppm) Highlights
This compound N/A N/A
Compound 7 3546 (O-H), 1676 (C=O) 3.89 (OCH3), 6.04–7.43 (aromatic H)
Compound 3 3546 (O-H), 1684 (C=O) 3.89 (N(CH3)2), 6.62–7.33 (aromatic H)
7-Hydroxy-6-methoxy N/A 3.93 (OCH3), 6.25–7.82 (aromatic H)
  • Key Observations :
    • Methoxy groups resonate at δ ~3.89–3.93 ppm in 1H-NMR, consistent across derivatives .
    • Carbonyl (C=O) IR stretches appear at 1654–1684 cm⁻¹, influenced by electron-withdrawing substituents like bromine .

Crystallographic Insights

  • Crystal Packing : The bromohexyloxy chain in 7-(6-Bromohexyloxy)-4-methyl-2H-chromen-2-one adopts a zigzag conformation, with Br···O interactions stabilizing the structure .
  • Software Use : Structures were validated using SHELX and refined with ORTEP-III , ensuring accuracy in bond lengths and angles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.